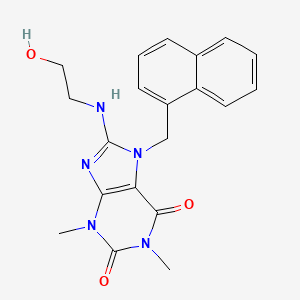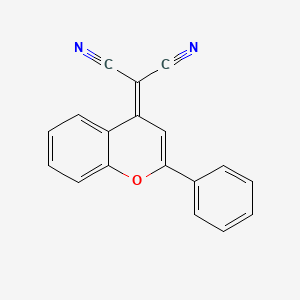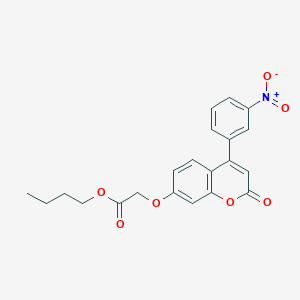![molecular formula C18H17N3O2S2 B11667691 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with an appropriate aldehyde, such as 2-ethoxybenzaldehyde, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzothiazole and ethoxyphenyl moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H17N3O2S2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-9-5-3-7-13(15)11-19-21-17(22)12-24-18-20-14-8-4-6-10-16(14)25-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
InChIキー |
NXBPUSVOWJUHOA-YBFXNURJSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11667634.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11667661.png)
![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667674.png)
